molecular formula C9H10INO B1441136 3-(4-Iodophenoxy)azetidine CAS No. 1219948-76-1

3-(4-Iodophenoxy)azetidine

Cat. No. B1441136
M. Wt: 275.09 g/mol
InChI Key: NEJYPHMSMQSEOM-UHFFFAOYSA-N
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Description

“3-(4-Iodophenoxy)azetidine” is a chemical compound with the molecular formula C9H10INO . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines can be synthesized through various methods, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . A notable method is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of “3-(4-Iodophenoxy)azetidine” consists of nine carbon atoms, ten hydrogen atoms, one iodine atom, and one oxygen atom . The average mass is 275.086 Da, and the monoisotopic mass is 274.980713 Da .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The reactivity of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This unique reactivity can be triggered under appropriate reaction conditions .

Scientific Research Applications

Synthesis and Derivatization

Azetidines, including 3-(4-Iodophenoxy)azetidine, are valuable motifs in drug discovery due to their ability to access underexplored chemical space. They can be prepared from N-Cbz azetidinols using a calcium(II)-catalyzed Friedel-Crafts alkylation, enabling the synthesis of drug-like compounds through derivatization of the azetidine nitrogen and aromatic groups (Denis et al., 2018).

Coupling Reactions

Azetidine and oxetane sulfinate salts, which can be prepared from 3-iodoheterocycle precursors like 3-(4-Iodophenoxy)azetidine, undergo smooth coupling reactions. This provides an expedient route for introducing these four-membered heterocycles into indoles, which are significant in medicinal chemistry (Nassoy et al., 2015).

Stereoselective Synthesis

Stereoselective synthesis of azetidines, like 3-(4-Iodophenoxy)azetidine, can be achieved through gold-catalyzed intermolecular oxidation of alkynes. This process is vital for creating structural isomers of azetidines, which have potential as versatile substrates in the synthesis of functionalized azetidines (Ye et al., 2011).

Medicinal Chemistry Applications

Azetidine derivatives exhibit promising applications in medicinal chemistry. For instance, the synthesis of Schiff bases and azetidines from phenyl urea derivatives and their subsequent evaluation for in-vitro antioxidant activity highlight their potential as therapeutic agents (Nagavolu et al., 2017). Additionally, azetidine derivatives have been explored in zebrafish embryo developmental assays to detect potential biological effects, indicating their suitability for screening in drug discovery (Feula et al., 2013).

Synthesis of Functionalized Azetidines

The development of methods for the synthesis of functionalized azetidines, such as the visible light-enabled aza Paternò-Büchi reaction, has expanded their use in medicinal chemistry due to their pharmacokinetic effects (Becker et al., 2019).

Anticancer Applications

Azetidine functionalized small-molecules have shown potential as anticancer agents. For instance, they have been found to inhibit STAT3 signaling and block tumor growth in human breast cancer xenografts, demonstrating their potential as novel therapeutic agents (Yue et al., 2019).

Future Directions

Azetidines have been gaining attention in organic synthesis and medicinal chemistry due to their unique reactivity and stability . Future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their potential applications in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name

3-(4-iodophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJYPHMSMQSEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311517
Record name 3-(4-Iodophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenoxy)azetidine

CAS RN

1219948-76-1
Record name 3-(4-Iodophenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Iodophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Ushiyama, H Takashima, Y Matsuda, Y Ogata… - Bioorganic & Medicinal …, 2021 - Elsevier
Infectious diseases caused by resistant Gram-negative bacteria have become a serious problem, and the development of therapeutic drugs with a novel mechanism of action and that …
Number of citations: 16 www.sciencedirect.com

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